
BRD9539
Vue d'ensemble
Description
Il est principalement reconnu comme un inhibiteur de l'euchromatine histone méthyltransférase 2 (EHMT2), également connue sous le nom de G9a, avec une valeur de CI50 de 6,3 μM . Ce composé inhibe également le complexe de répression polycomb 2 (PRC2) et est sélectif pour G9a et PRC2 par rapport à d'autres enzymes telles que SUV39H1 et DNMT1 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de BRD9539 implique plusieurs étapes, commençant par la préparation du noyau de benzimidazole. Les étapes clés comprennent :
Formation du noyau de benzimidazole : La réaction entre l'o-phénylènediamine et un dérivé d'acide carboxylique en milieu acide pour former le cycle benzimidazole.
Réactions de substitution : Introduction des groupes benzoylamino et phénylpropyle par des réactions de substitution nucléophile.
Formation du produit final :
Méthodes de production industrielle
La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs discontinus ou à écoulement continu pour optimiser le rendement et la pureté. Les conditions de réaction seraient soigneusement contrôlées pour garantir une qualité de produit constante.
Analyse Des Réactions Chimiques
Biochemical Inhibition Profile
BRD9539 demonstrates selective inhibition against key epigenetic enzymes:
Enzyme Targeted | Inhibition Activity (IC₅₀) | SAM-Competitive Behavior | Selectivity Notes |
---|---|---|---|
G9a (EHMT2) | 6.3 μM | Likely SAM-competitive* | No inhibition of SUV39H1 or DNMT1 at ≤40 μM |
PRC2 (EZH2) | ~6 μM | Not confirmed | Partial NSD2 inhibition only at 40 μM |
SUV39H1/DNMT1/NSD2 | No activity ≤40 μM | N/A | NSD2 partially inhibited at 40 μM |
*Kinetic analysis suggests competition with S-adenosylmethionine (SAM) cofactor, similar to BIX-01338 .
Key findings:
- Dose-dependent inhibition of G9a and PRC2, with IC₅₀ values in the low micromolar range .
- No cross-reactivity observed with 16 other chromatin-modifying enzymes or 100 kinases at 5–10 μM .
- Activity inversely correlates with SAM concentration, indicating potential SAM-binding site competition .
Cellular Mechanism of Action
Though this compound itself shows poor cellular permeability, its methyl-ester pro-drug BRD4770 undergoes intracellular hydrolysis to release this compound . This conversion enables:
Observed cellular effects:
- H3K9 methylation reduction :
- Methylation specificity :
Comparative Analysis With Related Inhibitors
Parameter | This compound/BRD4770 | BIX-01294 | UNC0638 |
---|---|---|---|
Mechanism | SAM-competitive | Substrate-competitive | Substrate-competitive |
Cellular Toxicity | No caspase-3/7 activation | Strong apoptosis induction | Moderate apoptosis at high doses |
H3K9me3 Reduction | ~23% (5 μM) | >50% (lower concentrations) | Comparable to BIX-01294 |
Off-Target Effects | None detected | Multiple | Reduced vs. BIX-01294 |
Data from parallel treatments show BRD4770 avoids the apoptotic effects seen with BIX-01294 and UNC0638, even at 72-hour exposures .
Kinetic and Structural Considerations
- SAM dependence : Inhibition efficacy decreases with increasing SAM levels, suggesting competitive binding at the SAM pocket .
- Pro-drug activation : BRD4770’s methyl ester group enhances cellular uptake, with intracellular esterases hydrolyzing it to this compound .
- Selectivity rationale : Molecular modeling (not detailed in cited study) likely explains the lack of SUV39H1/DNMT1 inhibition despite structural similarities to pan-inhibitors .
This profile positions this compound as a tool compound for studying G9a/PRC2-dependent processes with fewer off-target effects than earlier inhibitors. Its pro-drug strategy highlights the importance of chemical derivatization in achieving cellular activity for polar inhibitors.
Applications De Recherche Scientifique
Scientific Research Applications
BRD9539's applications span various fields, including:
1. Cancer Research
- Targeting Histone Methylation : this compound is utilized to explore the role of histone methylation in tumorigenesis. By inhibiting G9a, researchers can study the effects on cancer cell proliferation and survival, particularly in pancreatic cancer cell lines like PANC-1 .
- Cellular Senescence Studies : The compound's ability to induce senescence without apoptosis allows scientists to investigate mechanisms of tumor suppression and the cellular aging process .
2. Epigenetics
- Histone Modification Studies : this compound serves as a probe for understanding the dynamics of histone modifications and their impact on gene regulation. It helps elucidate how changes in histone methylation patterns affect cellular differentiation and proliferation .
- Development of Epigenetic Therapies : The compound is being explored for its potential therapeutic applications in developing epigenetic modulators that could lead to novel cancer treatments .
3. Biochemical Pathway Analysis
- Inhibitory Profiles : this compound has been assessed for its inhibitory effects on other methyltransferases, including PRC2, while showing inactivity against SUV39H1, NSD2, and DNMT1. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Case Study 1: Inhibition of G9a in Pancreatic Cancer
In a study involving PANC-1 cells, treatment with this compound resulted in a significant decrease in H3K9 trimethylation levels, correlating with reduced cell proliferation. The findings suggest that targeting G9a may represent a viable strategy for pancreatic cancer treatment by inducing senescence rather than apoptosis .
Case Study 2: Role in Cellular Senescence
Research indicated that this compound effectively induces senescence markers without triggering apoptotic pathways. This characteristic makes it a valuable tool for studying the balance between cell growth and senescence in cancer biology .
Summary Table of Applications
Application Area | Description |
---|---|
Cancer Research | Inhibits G9a to study effects on tumor growth and survival |
Epigenetics | Investigates histone modifications and their regulatory roles |
Biochemical Pathways | Analyzes selective inhibition profiles against various methyltransferases |
Mécanisme D'action
BRD9539 exerts its effects by inhibiting the enzymatic activity of histone methyltransferase G9a. This inhibition leads to a decrease in the methylation of lysine 9 on histone H3 (H3K9), a modification associated with transcriptional silencing. By reducing H3K9 methylation, this compound can alter gene expression patterns and induce cellular senescence in certain cancer cell lines . The compound also inhibits PRC2 activity, further contributing to its epigenetic effects .
Comparaison Avec Des Composés Similaires
BRD9539 est souvent comparé à d'autres inhibiteurs d'histone méthyltransférase, tels que :
This compound est unique en raison de sa sélectivité pour G9a et PRC2, ce qui en fait un outil précieux pour étudier le rôle de ces enzymes dans la régulation épigénétique .
Activité Biologique
BRD9539 is a small-molecule inhibitor specifically targeting the histone methyltransferase G9a, which plays a significant role in epigenetic regulation and has been implicated in various cancers. This compound has garnered attention for its potential therapeutic applications due to its ability to modulate histone methylation, particularly at lysine 9 of histone H3 (H3K9).
Inhibition of G9a
This compound exhibits a dose-dependent inhibition of G9a activity with an IC50 value of 6.3 µM . It has been shown to inhibit the methylation of H3K9, a modification associated with gene silencing and tumorigenesis. Specifically, this compound does not inhibit other methyltransferases such as SUV39H1 and DNMT1 at concentrations up to 40 µM, indicating a selective action on G9a and PRC2 (Polycomb Repressive Complex 2) .
Biochemical Activity
In biochemical assays, this compound demonstrated significant inhibition of G9a, with kinetic analyses suggesting it may act as a SAM-competitive inhibitor . However, it was noted that this compound had limited cell permeability compared to its analogue BRD4770, which may hinder its effectiveness in cellular contexts .
Cellular Effects
In cell-based assays, this compound did not exhibit direct cytotoxic effects even at higher concentrations. This contrasts with other inhibitors like BIX-01294, which induced significant apoptosis in treated cells. The lack of activity in cellular assays suggests that while this compound is a potent biochemical inhibitor, its efficacy may be compromised by poor cellular uptake .
Cancer Implications
G9a is overexpressed in several cancers, including prostate and lung cancer. Inhibition of G9a by compounds like this compound could potentially reverse epigenetic silencing of tumor suppressor genes and inhibit cancer cell proliferation .
Case Study: G9a Inhibition in Cancer Models
A study investigated the effects of this compound on prostate cancer cell lines. The results indicated that treatment with this compound led to a decrease in H3K9 di- and trimethylation levels after 24 hours, suggesting effective modulation of epigenetic marks associated with malignancy .
Additionally, another study highlighted the role of G9a in promoting cancer cell growth through methylation of non-histone proteins such as p53. The inhibition of G9a by this compound could potentially restore p53 activity and suppress tumor growth .
Comparative Analysis with Other Inhibitors
Compound | Target | IC50 (µM) | Specificity | Cellular Activity |
---|---|---|---|---|
This compound | G9a | 6.3 | Selective for G9a/PRC2 | Low |
BIX-01294 | G9a/GLP | <10 | Broad | High |
UNC0638 | G9a/GLP | <10 | Selective | Moderate |
This table summarizes the potency and specificity of this compound compared to other known inhibitors. While this compound shows selectivity for G9a and PRC2, it lacks the cellular activity seen with other inhibitors like BIX-01294.
Propriétés
IUPAC Name |
2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-22(18-11-5-2-6-12-18)26-24-25-20-16-19(23(29)30)13-14-21(20)27(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,29,30)(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXMEOBILYVKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153999 | |
Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374601-41-8 | |
Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374601-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1374601-41-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.